molecular formula C18H20N2O2 B8548067 2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)-

2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)-

Cat. No.: B8548067
M. Wt: 296.4 g/mol
InChI Key: WQCVASOGLJFSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)- is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-benzyl-4-phenylpiperazine-2-carboxylic acid

InChI

InChI=1S/C18H20N2O2/c21-18(22)17-14-19(16-9-5-2-6-10-16)11-12-20(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,22)

InChI Key

WQCVASOGLJFSAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Suspend 4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (14.5 g, 49 mmol)in ethylene glycol (400 mL) and add potassium hydroxide (27.5 g, 490 mmol).Heat this mixture to 150° C. for 18 h. After this time, remove the solvent in vacuo. Add 6M hydrochloric acid (81.5 mL, 0.49 mol) and water (300 mL) and filter the resultant solid to obtain the title compound.
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
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reactant
Reaction Step Two
Quantity
81.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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NC(=O)C1CN(c2ccccc2)CCN1Cc1ccccc1
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